molecular formula C14H14N2O4S B12194299 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine

Cat. No.: B12194299
M. Wt: 306.34 g/mol
InChI Key: CSXOYLBBNRHULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is a synthetic compound that features a thiazole ring, a methoxyphenyl group, and an acetylated glycine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the thiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines or thiols, in solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The acetylated glycine moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing anticancer drug.

    Patellamide A: A natural product with a thiazole ring, known for its biological activities.

    Ixabepilone: A thiazole-containing compound used in cancer therapy.

    Epothilone: A thiazole-based compound with anticancer properties.

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}glycine is unique due to its specific combination of a methoxyphenyl group, a thiazole ring, and an acetylated glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H14N2O4S/c1-20-11-4-2-9(3-5-11)14-16-10(8-21-14)6-12(17)15-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H,18,19)

InChI Key

CSXOYLBBNRHULF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.